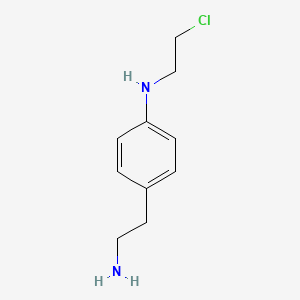
4-(2-aminoethyl)-N-(2-chloroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID26882240-Compound-4” is a synthetic organic compound known for its potent and selective properties. It is primarily used as a fluorescent tracer for the free fatty acid receptor 1 (FFA1), incorporating the nitrobenzoxadiazole fluorophore into its structure . This compound is valuable in kinetic studies and high throughput binding studies due to its competitive binding with selected synthetic FFA1 agonists .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “PMID26882240-Compound-4” involves several steps, including the incorporation of the nitrobenzoxadiazole fluorophore. The synthetic route typically involves the reaction of 3-fluorophenoxymethyl with phenyl-3-methylphenoxyethoxyethylamino-2H-1,3-benzodiazol-4-ylhydroxyaminooxidanyl under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis likely involves large-scale reactions under optimized conditions to ensure high yield and purity. The use of advanced techniques such as column chromatography and recrystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: “PMID26882240-Compound-4” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
“PMID26882240-Compound-4” has several scientific research applications, including:
Chemistry: Used as a fluorescent tracer in kinetic studies and high throughput binding studies.
Medicine: Potential applications in drug discovery and development, particularly in targeting FFA1.
Industry: Utilized in the development of fluorescent probes and sensors for various industrial applications.
Mechanism of Action
The mechanism of action of “PMID26882240-Compound-4” involves its binding to the free fatty acid receptor 1 (FFA1). The compound acts as a competitive binder, interacting with the receptor and influencing its activity . This interaction is crucial for studying the receptor’s kinetics and binding properties.
Comparison with Similar Compounds
Compound 4-D: Another synthetic organic compound with similar properties but different molecular targets.
Compound 17: A related compound with distinct applications and molecular structure.
Uniqueness: “PMID26882240-Compound-4” is unique due to its incorporation of the nitrobenzoxadiazole fluorophore, making it a potent and selective fluorescent tracer for FFA1 . Its competitive binding properties and utility in kinetic studies set it apart from other similar compounds.
Properties
Molecular Formula |
C10H15ClN2 |
|---|---|
Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-(2-aminoethyl)-N-(2-chloroethyl)aniline |
InChI |
InChI=1S/C10H15ClN2/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4,13H,5-8,12H2 |
InChI Key |
CPOKZPJUSOYUNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



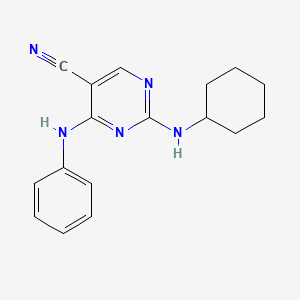

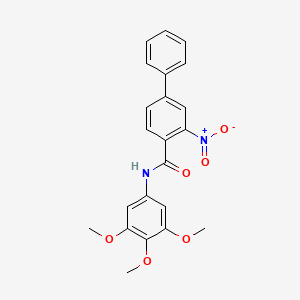
![N-[4-(3,5-difluorophenyl)-2-nitrophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B10834683.png)
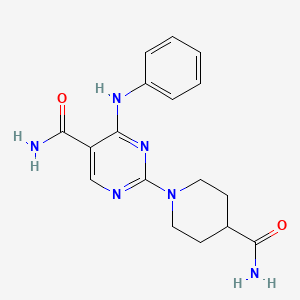
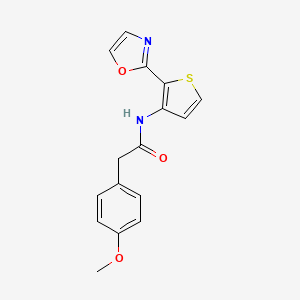
![4-[[4-(3-cyano-4-pyrrolidin-1-ylphenyl)pyrimidin-2-yl]amino]-N-propan-2-ylbenzamide](/img/structure/B10834707.png)
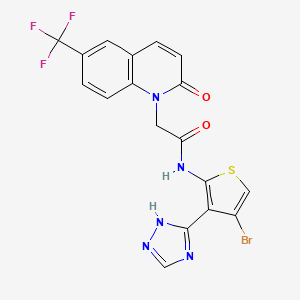
![9-[3-(Dimethylamino)propylamino]-9-oxononanoic acid](/img/structure/B10834722.png)
![1-[5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazol-3-yl]-2-phenylethanone](/img/structure/B10834723.png)

![N-[3-[5-[2-oxo-2-(3-phenyl-1,2-oxazol-5-yl)ethyl]sulfanyltetrazol-2-yl]phenyl]acetamide](/img/structure/B10834738.png)
![N-[3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]phenyl]-N-methylprop-2-enamide](/img/structure/B10834747.png)
